molecular formula C9H14Cl3N3 B2963065 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride CAS No. 2044927-14-0

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride

Cat. No.: B2963065
CAS No.: 2044927-14-0
M. Wt: 270.58
InChI Key: XALBJUHKWWXECC-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3 It is a pyrimidine derivative that contains a piperidine ring substituted at the 4-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of 2-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: The piperidine ring can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: A simpler pyrimidine derivative with a chlorine atom at the 2-position.

    4-(Piperidin-4-yl)pyrimidine: A pyrimidine derivative with a piperidine ring at the 4-position but without the chlorine atom.

    2,4-Dichloropyrimidine: A pyrimidine derivative with chlorine atoms at both the 2- and 4-positions.

Uniqueness

2-Chloro-4-(piperidin-4-yl)pyrimidine dihydrochloride is unique due to the presence of both the piperidine ring and the chlorine atom, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-4-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.2ClH/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7;;/h3,6-7,11H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALBJUHKWWXECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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